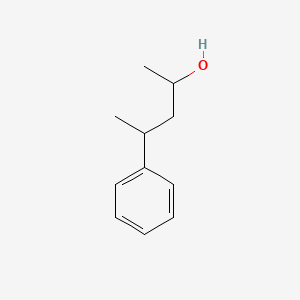

4-Phenylpentan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

77614-49-4 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

4-phenylpentan-2-ol |

InChI |

InChI=1S/C11H16O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

LPZYYWRJFDZTJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpentan 2 Ol and Its Stereoisomers

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 4-phenylpentan-2-ol often prioritize yield and simplicity, typically resulting in racemic or diastereomeric mixtures.

Reduction Strategies from Corresponding Ketones

A primary and straightforward route to this compound involves the reduction of the corresponding ketone, 4-phenylpentan-2-one. This transformation can be achieved using various reducing agents. Metal hydrides are commonly employed for this purpose. For instance, lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF) is effective for this reduction. rsc.org The process generally involves adding the ketone to a suspension of the reducing agent at a controlled temperature, followed by refluxing to ensure the reaction goes to completion. rsc.org

Another common reducing agent is sodium borohydride (B1222165) (NaBH₄). While generally milder than LiAlH4, it is also effective for the reduction of ketones to secondary alcohols. The choice of reducing agent can sometimes influence the stereochemical outcome, although, without chiral modifiers, a racemic mixture of (2R,4S/2S,4R)- and (2S,4S/2R,4R)-4-phenylpentan-2-ol is typically expected.

Table 1: Comparison of Reducing Agents for 4-Phenylpentan-2-one

| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Outcome |

| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 °C to reflux | High yield, racemic mixture |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | Room temperature | Good yield, racemic mixture |

Application of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are instrumental in constructing the carbon skeleton of this compound. A common strategy involves the reaction of an organometallic compound with an appropriate electrophile. For example, a Grignard reagent, such as phenylmagnesium bromide, can be reacted with a suitable carbonyl compound. Alternatively, an organolithium reagent can be used. uniba.it These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. umich.edu

Hydrogenation of Unsaturated Precursors

The hydrogenation of unsaturated precursors, such as 4-phenyl-3-penten-2-one, provides another pathway to this compound. lookchem.com This method involves the reduction of a carbon-carbon double bond in conjugation with the ketone. Catalytic hydrogenation is the standard method, employing catalysts like palladium on carbon (Pd/C) or rhodium complexes. researchgate.netthieme-connect.de The reaction is typically carried out under a hydrogen atmosphere. The conditions of the hydrogenation, including the choice of catalyst, solvent, and pressure, can influence both the reduction of the double bond and the subsequent or concurrent reduction of the ketone. uni-regensburg.de In some instances, selective hydrogenation of the alkene is possible, leaving the ketone intact, which can then be reduced in a separate step. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound requires asymmetric or enantioselective methods. These advanced strategies are crucial for applications where a single enantiomer or diastereomer is desired.

Catalytic Asymmetric Hydrogenation for Chiral Induction

Catalytic asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched alcohols from prochiral ketones. core.ac.uk This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to influence the stereochemical outcome of the hydrogenation. For the synthesis of chiral this compound, this would involve the asymmetric hydrogenation of 4-phenylpentan-2-one. Rhodium and ruthenium catalysts, paired with chiral phosphine (B1218219) ligands like BINAP, are commonly used. rsc.org These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. core.ac.uk The efficiency of these catalysts is often evaluated by the enantiomeric excess (ee) of the product. core.ac.uk

Table 2: Examples of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Outcome |

| [Rh(NBD)Cl]₂ / Chiral Ligand | β,β-disubstituted-α,β-unsaturated esters | High enantiomeric excess |

| Ru-TsDPEN complex | α,β-unsaturated ketones | Chemoselective C=C bond reduction |

| Ir-N,P complexes | Conjugated enones | High enantiomeric excess (up to 99%) |

Stereoselective Transformations Utilizing Chiral Catalysts

Beyond hydrogenation, other stereoselective transformations can be employed. uni-greifswald.de Chiral catalysts can be used in various reactions, including reductions and carbon-carbon bond-forming reactions, to induce asymmetry. diva-portal.org For example, oxazaborolidine-catalyzed asymmetric reduction of 4-phenylpent-2-enone can yield the (S)-enantiomer with high enantiomeric excess. vulcanchem.com Enzymes also serve as powerful chiral catalysts in biocatalytic approaches. For instance, alcohol dehydrogenases (ADHs) can stereoselectively reduce ketones. The use of (S)-selective or (R)-selective ADHs can provide access to either enantiomer of the alcohol. uni-greifswald.de These enzymatic methods are often lauded for their high selectivity and environmentally benign reaction conditions. uni-greifswald.de

Synthesis of Key Structural Analogues and Derivatives (e.g., 4-Methyl-1-phenylpentan-2-ol, 5-Phenylpentan-2-ol)

Chemoenzymatic and Biocatalytic Pathways to Chiral Alcohols

The asymmetric synthesis of chiral alcohols from their corresponding prochiral ketones is a key transformation in modern organic chemistry. srce.hr Biocatalytic methods, employing isolated enzymes or whole-cell systems, offer significant advantages, including high stereoselectivity and mild reaction conditions, presenting a green alternative to conventional chemical routes. srce.hramazonaws.com The primary enzymes utilized for this purpose are aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of carbonyl compounds. amazonaws.commdpi.com

These enzymatic reductions are dependent on cofactors, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), which act as hydride donors. srce.hr In a typical biocatalytic cycle, the coenzyme and the ketone substrate bind to the enzyme's active site, where the substrate is reduced to an alcohol, and the coenzyme is oxidized. srce.hr To make the process economically viable, an effective in-situ cofactor regeneration system is essential. srce.hr This is often achieved by using a sacrificial co-substrate, such as isopropanol, which is oxidized by the same enzyme or a coupled enzyme system to regenerate the reduced cofactor. mdpi.com

While direct biocatalytic synthesis of this compound is not extensively detailed in the reviewed literature, the reduction of analogous ketones is well-documented. For instance, studies on various AKRs have demonstrated their capability to reduce a broad spectrum of ketone substrates. mdpi.comresearchgate.net One study characterized an AKR from Bacillus sp. (AKR3-2-9) that was active on several substrates, including 4-methyl-2-pentanone (B128772) and phenyl methyl ketone, indicating its potential for reducing structurally similar ketones like 4-phenyl-2-pentanone. mdpi.comresearchgate.net The substrate specificity and the resulting stereochemistry of the alcohol product are determined by the specific enzyme's structure. atcc.org

A notable example of a complex chemoenzymatic pathway is the synthesis of all four diastereomers of 4-amino-1-phenylpentan-2-ol, a derivative of the target compound. uni-greifswald.de This process utilized a combination of a keto reductase (KRED) and two different amine transaminases (ATAs) to achieve high stereoselectivity, underscoring the power of multi-enzyme cascade reactions in synthesizing complex chiral molecules. uni-greifswald.de

| Enzyme Type | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Aldo-Keto Reductase (AKR) | Acetylacetone, Phenyl Methyl Ketone | NADPH-dependent; active over a broad range of ketone substrates and tolerant to organic solvents. | mdpi.com |

| Alcohol Dehydrogenase (ADH) | 1,4-Diphenylbutane-1,4-dione | Utilizes a cofactor regeneration system (e.g., isopropanol) to drive the reaction towards the alcohol product with high stereoselectivity. | mdpi.com |

| Plant Tissue (e.g., Daucus carota) | Substituted Aromatic Ketones | Whole-cell systems contain dehydrogenases that can reduce prochiral ketones to chiral alcohols, often with high enantioselectivity. | srce.hr |

Synthesis of Key Structural Analogues and Derivatives

4-Methyl-1-phenylpentan-2-ol

The synthesis of 4-methyl-1-phenylpentan-2-ol is commonly achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. aroonchande.com For this specific analogue, the process typically involves reacting benzyl (B1604629) magnesium chloride or bromide with isovaleraldehyde (B47997) (also known as 3-methylbutanal).

The synthesis begins with the preparation of the Grignard reagent, for example, by reacting benzyl chloride with magnesium metal in an anhydrous ether solvent. This is followed by the addition of isovaleraldehyde to the freshly prepared Grignard reagent. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the aldehyde. The final step is an aqueous acidic workup (hydrolysis) to protonate the resulting alkoxide, yielding 4-methyl-1-phenylpentan-2-ol.

5-Phenylpentan-2-ol

5-Phenylpentan-2-ol is typically synthesized via the reduction of its corresponding ketone, 5-phenyl-2-pentanone. This reduction can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in a suitable solvent like ethanol or diethyl ether.

Alternative synthetic routes have also been described. One method involves the hydrogenation of (S)-5-phenylpent-4-yn-2-ol over a palladium on activated charcoal (Pd/C) catalyst in methanol under a hydrogen atmosphere, which yields (S)-5-phenyl-2-pentanol with high efficiency. lookchem.com Another approach provides a stereospecific synthesis of 5-phenyl-2S-pentanol starting from S-ethyl lactate (B86563), which is converted into a chiral ketone intermediate that is subsequently hydrogenated using a noble metal catalyst. google.com The precursor ketone, 5-phenyl-2-pentanone, can itself be prepared through methods like the Grignard reaction of 1-(3-chloropropyl)benzene with acetonitrile (B52724) or the aldol (B89426) condensation of benzaldehyde (B42025) and acetone. solubilityofthings.com

| Compound | Synthetic Method | Reactants | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Methyl-1-phenylpentan-2-ol | Grignard Reaction | Benzyl magnesium chloride and Isovaleraldehyde | Anhydrous ether solvent, followed by aqueous workup. | N/A |

| 5-Phenylpentan-2-ol | Ketone Reduction | 5-Phenyl-2-pentanone and Sodium Borohydride | Typically performed in an alcohol solvent like ethanol. | |

| (S)-5-Phenylpentan-2-ol | Hydrogenation | (S)-5-phenylpent-4-yn-2-ol and H₂ | Palladium on activated charcoal (Pd/C) catalyst in methanol. | lookchem.com |

| 5-Phenyl-2S-pentanol | Stereospecific Hydrogenation | Chiral ketone derived from S-ethyl lactate and H₂ | Noble metal catalyst. | google.com |

Reaction Chemistry and Transformational Pathways of 4 Phenylpentan 2 Ol

Oxidation Reactions and Ketone Derivatization

The secondary alcohol group of 4-phenylpentan-2-ol can be readily oxidized to form the corresponding ketone, 4-phenyl-2-pentanone. molaid.com This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4) : A strong oxidizing agent that can be used in acidic or neutral conditions. smolecule.com

Chromium trioxide (CrO3) : Often used in the presence of acetic acid. rsc.org

The general reaction is as follows: This compound → 4-Phenyl-2-pentanone

The resulting ketone, 4-phenyl-2-pentanone, serves as a versatile intermediate for further synthetic modifications. For instance, it can undergo reactions at the carbonyl group or at the alpha-carbon positions.

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Potassium permanganate | 4-Phenyl-2-pentanone | smolecule.com |

| This compound | Chromium trioxide/acetic acid | 4-Phenyl-2-pentanone | rsc.org |

Reduction Processes and Formation of Diverse Alcohol Derivatives

While this compound is itself an alcohol, reduction processes are relevant in the context of its derivatives. For example, the ketone derivative, 4-phenyl-2-pentanone, can be reduced back to this compound or other alcohol derivatives. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Furthermore, derivatives of this compound can undergo reduction. For instance, if the alcohol is first converted to an ester, the ester can then be reduced to yield different alcohol products. The specific outcome of the reduction depends on the reducing agent used and the structure of the starting material.

Stereospecific and Stereoselective Reactions

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound makes it a valuable substrate for stereospecific and stereoselective reactions. These reactions allow for the control of the three-dimensional arrangement of atoms in the product molecules, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Enzyme-mediated reactions are a powerful tool for achieving high stereoselectivity. For example, alcohol dehydrogenases can be used for the stereoselective oxidation of one enantiomer of this compound, or the stereoselective reduction of 4-phenyl-2-pentanone to a single enantiomer of the alcohol. lookchem.com

Additionally, stereoselective synthesis of this compound and its derivatives can be achieved through various asymmetric synthesis strategies. These methods often involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction.

Explorations of Other Functional Group Transformations (e.g., esterification, dehydration)

Beyond oxidation and reduction, the hydroxyl group of this compound can participate in a range of other functional group transformations.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst to form esters. reddit.com This reaction is a common method for protecting the alcohol group or for synthesizing fragrant compounds.

Dehydration: The removal of a water molecule from this compound, a process known as dehydration, leads to the formation of alkenes. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. vaia.comlookchem.com The major product of the dehydration of this compound is expected to be 4-phenyl-2-pentene, following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. vaia.com

| Reaction Type | Reactant(s) | Product(s) | Reference |

| Esterification | This compound, Carboxylic Acid | Ester, Water | reddit.com |

| Dehydration | This compound | 4-Phenyl-2-pentene, Water | vaia.comlookchem.com |

Stereochemical Investigations of 4 Phenylpentan 2 Ol

Elucidation of Absolute and Relative Configurations

The determination of the absolute and relative configurations of 4-phenylpentan-2-ol stereoisomers is fundamental for understanding their properties and behavior. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being among the most powerful.

The relative configuration of diastereomers can often be determined by analyzing the coupling constants in their ¹H NMR spectra. rsc.org For the syn and anti diastereomers of 1,3-disubstituted systems like this compound, the magnitude of the coupling constant between the protons on the stereogenic centers can differ due to their dihedral angle, as predicted by the Karplus equation. For instance, a larger coupling constant is typically observed for the anti isomer compared to the syn isomer. rsc.org In some cases, the relative configuration of related compounds has been elucidated by analyzing the J constants from NMR spectroscopy. whiterose.ac.uk

For the unambiguous determination of the absolute configuration, X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative is the gold standard. This technique provides a detailed three-dimensional map of the atomic arrangement in the crystal lattice, allowing for the direct assignment of the R/S configuration at each chiral center. For example, the crystal structure of diastereomers of the related 2-morpholino-3-phenylpentan-3-ol hydrochloride has been determined from single-crystal X-ray diffraction data, revealing their absolute and relative stereochemistry. researchgate.net

In the absence of a suitable crystal, the absolute configuration is often assigned by comparing the retention times of the separated enantiomers on a chiral High-Performance Liquid Chromatography (HPLC) column with those of authenticated standards or by comparing the sign of the optical rotation with literature data. wiley-vch.de

Studies in Diastereoselective and Enantioselective Syntheses

The development of synthetic methods that selectively produce a single desired stereoisomer of this compound is a significant area of research. This involves both diastereoselective approaches, which control the relative stereochemistry, and enantioselective approaches, which control the absolute stereochemistry.

Diastereoselective synthesis aims to favor the formation of one diastereomer over the others. For example, the synthesis of 1-cyclohexyl-4-phenylpentan-2-ol, a derivative of this compound, from 3-phenylbutanal resulted in a 1.2:1 mixture of diastereomers. rsc.org Another study reported the preparation of (2S,4R)-4-phenylpentan-2-ol as an 88:12 diastereomeric mixture. ntu.edu.sg These results highlight the challenge of achieving high diastereoselectivity in the synthesis of this compound.

Enantioselective synthesis focuses on producing an excess of one enantiomer. Organocatalysis has emerged as a powerful tool for this purpose. For instance, proline-catalyzed reactions have been utilized for the asymmetric synthesis of 1,3-amino alcohols, which are structurally related to this compound. ub.edu The enantioselective addition of organometallic reagents to aldehydes is another common strategy. The catalytic asymmetric addition of diethylzinc (B1219324) to aldehydes, for example, has been shown to produce optically active secondary alcohols with high enantiomeric excess. oup.com

| Synthetic Method | Product | Diastereomeric/Enantiomeric Ratio | Reference |

| Reaction of 3-phenylbutanal with a cyclohexyl Grignard reagent | 1-cyclohexyl-4-phenylpentan-2-ol | 1.2:1 mixture of diastereomers | rsc.org |

| Intramolecular hydride transfer | (2S,4R)-4-phenylpentan-2-ol | 88:12 diastereomeric mixture | ntu.edu.sg |

| Proline-catalyzed sequential α-aminoxylation/α-amination and HWE olefination | syn/anti-1,3-amino alcohols | High enantioselectivity | ub.edu |

| Catalytic asymmetric addition of diethylzinc to aldehydes | Optically active secondary alcohols | High enantiomeric excess | oup.com |

Analysis of Chiral Induction Mechanisms

Understanding the mechanism by which chirality is transferred during a reaction is crucial for the rational design of more efficient and selective catalysts. For the asymmetric synthesis of this compound and related compounds, several models of chiral induction have been proposed.

In organocatalyzed reactions, the catalyst often forms a transient chiral intermediate with the substrate, which then reacts in a stereocontrolled manner. For example, in proline-catalyzed aldol (B89426) reactions, the formation of a chiral enamine intermediate is key to the enantioselectivity. The stereochemical outcome is dictated by the geometry of this enamine and the direction of approach of the electrophile, which is influenced by steric hindrance from the catalyst's chiral backbone.

In metal-catalyzed reactions, the chiral ligand bound to the metal center creates a chiral environment around the reactive site. The substrate coordinates to the metal complex in a preferred orientation to minimize steric interactions with the ligand, thus leading to a stereoselective transformation. For instance, in the hydrogenation of allylic alcohols catalyzed by iridium-N,P ligand complexes, a quadrant model has been used to predict the absolute configuration of the product. diva-portal.org The model considers the steric and electronic effects of the ligand to determine the favored binding mode of the substrate. The N-H bond in some catalysts has been shown to be crucial for achieving high efficiency and chirality transfer, suggesting its involvement in the transition state through hydrogen bonding or other interactions. whiterose.ac.uk Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the transition states and gain a deeper understanding of the factors controlling stereoselectivity. diva-portal.org

Resolution Techniques for Racemic Mixtures and Diastereomers

Since the synthesis of this compound often results in a mixture of stereoisomers, effective resolution techniques are essential for obtaining the pure enantiomers and diastereomers.

Enzymatic kinetic resolution is a powerful method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, the kinetic resolution of racemic 4-phenylpentan-2-one, a precursor to this compound, has been achieved using Baeyer-Villiger monooxygenases. core.ac.uk Different enzymes exhibited varying levels of selectivity, with one mutant enzyme showing good enantioselectivity (E = 69). core.ac.uk Lipases are also commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. researchgate.net

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC), are widely used for both the analytical and preparative separation of stereoisomers.

Separation of Diastereomers: Diastereomers have different physical properties and can often be separated on standard, achiral stationary phases. For molecules with multiple chiral centers, achiral columns such as those with a phenyl stationary phase have been successfully used to separate sets of stereoisomers. sigmaaldrich.com

Separation of Enantiomers: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. Chiral HPLC columns, such as those based on cyclodextrins or polysaccharide derivatives, are commonly employed to resolve racemic mixtures. sigmaaldrich.comuni-greifswald.de A combination of chiral and achiral columns can be used in series to achieve the separation of all stereoisomers of a compound with multiple chiral centers. sigmaaldrich.com

| Resolution Technique | Target | Method | Key Findings | Reference |

| Enzymatic Kinetic Resolution | Racemic 4-phenylpentan-2-one | Baeyer-Villiger monooxygenase | Good enantioselectivity (E = 69) with a mutant PAMO. | core.ac.uk |

| HPLC | Diastereomers | Achiral stationary phase (e.g., Ascentis Phenyl) | Successful separation of diastereomeric sets. | sigmaaldrich.com |

| HPLC | Enantiomers | Chiral stationary phase (e.g., CHIROBIOTIC™) | Resolution of enantiomeric pairs. | sigmaaldrich.com |

| Coupled HPLC | All Stereoisomers | Chiral and achiral columns in series | Resolution of all 8 stereoisomers of a molecule with 3 chiral centers. | sigmaaldrich.com |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of stereoisomers and the assessment of purity of 4-Phenylpentan-2-ol. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes.

Gas Chromatography (GC) for Diastereomeric Ratio Determination

Gas chromatography, particularly with chiral stationary phases (CSPs), is a primary method for the separation of stereoisomers like the diastereomers of this compound. The determination of the diastereomeric ratio is critical in asymmetric synthesis, where the goal is to produce a predominance of one stereoisomer over others.

The separation is typically achieved on capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. These CSPs create a chiral environment where the diastereomers of this compound can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each diastereomer, allowing for their separation and quantification.

For phenyl-containing alcohols, cyclodextrin-based CSPs, such as those with permethylated β-cyclodextrin, have shown effectiveness in resolving stereoisomers. The diastereomeric ratio is determined by integrating the peak areas of the separated isomers in the resulting chromatogram.

A typical GC method for the analysis of a compound like this compound would involve:

| Parameter | Value |

| Column | Chiral capillary column (e.g., Rt-βDEXsm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 70 °C, hold for 1 min, then ramp to 150 °C at 2.0 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

This technique allows for the accurate determination of the diastereomeric excess (d.e.), providing valuable information on the stereoselectivity of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is another indispensable technique for the analysis and purification of this compound. Chiral HPLC can be used for the direct separation of enantiomers and diastereomers, while achiral (normal or reversed-phase) HPLC is often employed for purity analysis and for the separation of diastereomers after derivatization.

For the direct chiral separation of phenyl-alcohols, polysaccharide-based chiral stationary phases are commonly used. These CSPs can distinguish between stereoisomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.

Alternatively, an indirect approach can be taken where the alcohol is derivatized with a chiral agent to form diastereomeric esters. These diastereomers can then be separated on a standard achiral silica (B1680970) gel column using a normal-phase mobile system, such as a mixture of hexane (B92381) and isopropyl alcohol.

An example of an HPLC method for a structurally similar compound, 1-phenyl-2-propanol, which can be adapted for this compound, is as follows:

| Parameter | Value |

| Column | Chiral Stationary Phase Column (e.g., (S,S) ULMO) |

| Mobile Phase | n-Heptane/Isopropyl alcohol mixture |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm |

This methodology allows for both analytical-scale quantification of stereoisomeric purity and preparative-scale separation to obtain pure stereoisomers for further studies.

Spectroscopic Structural Elucidation and Characterization

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for its detailed characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl group would appear in the downfield region (typically 7.1-7.3 ppm). The methine proton attached to the hydroxyl-bearing carbon would be found in the mid-field region and would likely be a multiplet due to coupling with neighboring protons. The other aliphatic protons, including the methyl groups, would appear in the upfield region. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The phenyl group carbons would show signals in the aromatic region (around 125-147 ppm). The carbon atom bonded to the hydroxyl group would be deshielded and appear around 65-70 ppm. The remaining aliphatic carbons would resonate in the upfield region of the spectrum.

Predicted NMR data for this compound:

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | ~7.28 - 7.15 | Multiplet |

| CH-OH | ~3.8 | Multiplet |

| CH-Ph | ~2.7 | Multiplet |

| CH₂ | ~1.7 | Multiplet |

| CH₃ (next to OH) | ~1.2 | Doublet |

| CH₃ (next to Ph) | ~1.2 | Doublet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~147 |

| Phenyl CH | ~128, ~127, ~126 |

| CH-OH | ~67 |

| CH₂ | ~48 |

| CH-Ph | ~39 |

| CH₃ (next to OH) | ~24 |

Mass Spectrometry (MS) Applications (e.g., GC-MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

For this compound (molecular weight: 164.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164. As a secondary alcohol, characteristic fragmentation pathways include alpha-cleavage and dehydration.

Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This can result in the loss of a methyl group (CH₃•) to give a fragment at m/z 149, or the loss of a 2-phenylpropyl radical to give a fragment at m/z 45.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion would produce a fragment at m/z 146 (M-18).

Benzylic cleavage: Fragmentation can also be directed by the phenyl group. Cleavage of the bond between the carbon bearing the phenyl group and the adjacent methylene (B1212753) group can lead to the formation of a stable benzylic-type cation. A common fragment for alkylbenzenes is the tropylium (B1234903) ion at m/z 91.

Predicted collision cross-section (CCS) data for various adducts of this compound provide additional information for its identification. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.12740 | 137.7 |

| [M+Na]⁺ | 187.10934 | 143.3 |

| [M-H]⁻ | 163.11284 | 139.6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, aromatic, and aliphatic moieties. nih.gov

The key characteristic absorption bands expected in the IR spectrum are:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the methyl and methylene groups.

C=C Stretch (Aromatic): Two or three medium to weak bands in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl ring.

C-O Stretch: A strong band in the fingerprint region, typically between 1150-1050 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen bond of the secondary alcohol.

C-H Bending (Aromatic): Bands in the 900-675 cm⁻¹ region, the exact position of which can give information about the substitution pattern of the phenyl ring.

These spectroscopic and chromatographic techniques, when used in combination, provide a comprehensive characterization of this compound, enabling its unambiguous identification, the determination of its stereochemical composition, and the confirmation of its structural integrity.

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. This technique is particularly valuable in cases where the relative and absolute configurations of stereoisomers cannot be unambiguously determined by spectroscopic methods alone. For a molecule like this compound, which contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers), X-ray crystallography can definitively establish the spatial arrangement of atoms.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and the constructive and destructive interference of these scattered waves produces a unique diffraction pattern. By analyzing the intensities and positions of the diffraction spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, can be used to determine the absolute configuration of the molecule.

While obtaining a suitable single crystal of this compound itself may be challenging, derivatization of the hydroxyl group to form an ester or another functional group that enhances crystallinity is a common strategy. The crystallographic analysis of such a derivative provides the stereochemical information for the parent alcohol.

A pertinent example that illustrates the principles of stereochemical determination by X-ray crystallography is the analysis of a chiral derivative of a related phenyl-containing carboxylic acid, (R)-O-acetylmandelic acid. A study on this compound provided detailed crystallographic data that allowed for the unambiguous assignment of its absolute configuration. The key findings from such an analysis are typically presented in a crystallographic data table.

Interactive Table: Crystallographic Data for (R)-O-acetylmandelic acid

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Formula Weight | 194.18 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9631 (3) |

| b (Å) | 9.1353 (4) |

| c (Å) | 15.0123 (7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 954.27 (8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.351 |

| Absorption Coeff. (mm⁻¹) | 0.10 |

| F(000) | 408.0 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| 2θ range for data collection | 6.94 to 61.1° |

| Index ranges | -10 ≤ h ≤ 9, -13 ≤ k ≤ 12, -21 ≤ l ≤ 21 |

| Reflections collected | 10052 |

| Independent reflections | 2919 [R(int) = 0.029] |

| Data/restraints/parameters | 2919 / 0 / 128 |

| Goodness-of-fit on F² | 1.04 |

| Final R indexes [I>=2σ (I)] | R₁ = 0.038, wR₂ = 0.092 |

| Final R indexes [all data] | R₁ = 0.046, wR₂ = 0.096 |

| Absolute structure parameter | 0.1 (2) |

| Largest diff. peak/hole (e Å⁻³) | 0.28 / -0.20 |

The data in this table, particularly the space group (which is chiral) and the absolute structure parameter (Flack parameter), provide conclusive evidence for the solid-state stereochemistry of the molecule. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration. This example demonstrates the power of X-ray crystallography in providing definitive stereochemical assignments for chiral molecules, a methodology directly applicable to the study of this compound and its derivatives.

Computational and Theoretical Studies of 4 Phenylpentan 2 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 4-phenylpentan-2-ol. ub.edu Methods like B3LYP and M06-2X, often paired with basis sets such as 6-31++G**, are utilized to perform geometry optimizations and calculate electronic properties. ub.edu These calculations help in understanding the distribution of electron density, the nature of molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are fundamental to the molecule's reactivity and intermolecular interactions.

The hybridization of atomic orbitals significantly influences the molecule's geometry and bond characteristics. The phenyl group features sp² hybridized carbons, resulting in a planar ring structure, while the pentanol (B124592) chain consists of sp³ hybridized carbons, leading to a tetrahedral geometry at these centers. practically.comwindows.net The differing 's' character in these hybrid orbitals affects bond lengths and strengths throughout the molecule. practically.com

DFT calculations are also instrumental in determining thermochemical values, such as solvation free energies. ub.edumdpi.com The Universal Solvation Model (SMD), for instance, can be applied to calculate these energies in various solvents, which is crucial for predicting the compound's behavior in different chemical environments. ub.edumdpi.com

Table 1: Predicted Electronic Properties of this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 165.12740 | 137.7 |

| [M+Na]⁺ | 187.10934 | 143.3 |

| [M-H]⁻ | 163.11284 | 139.6 |

| [M+NH₄]⁺ | 182.15394 | 157.6 |

| [M+K]⁺ | 203.08328 | 141.5 |

| [M+H-H₂O]⁺ | 147.11738 | 132.2 |

| [M+HCOO]⁻ | 209.11832 | 158.3 |

| [M+CH₃COO]⁻ | 223.13397 | 178.5 |

Data sourced from computational predictions using CCSbase. uni.lu

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanol chain in this compound allows it to adopt various spatial arrangements, known as conformations. windows.net Conformational analysis aims to identify the most stable conformations, which are the ones with the lowest potential energy. This is critical as the molecule's reactivity and biological activity can be highly dependent on its preferred shape. windows.net

Molecular mechanics and quantum chemical methods are employed to study the conformational landscape of this compound. Empirical force fields can be used to estimate the preferred conformations. For similar structures, it has been shown that the conformation where a bulky group like a t-butyl is trans to a smaller group (methyl) and gauche to a phenyl group is the most stable. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. While specific MD studies on this compound are not detailed in the provided results, the general methodology involves simulating the atomic motions to explore the conformational space and understand the transitions between different energy minima. This approach is valuable for studying flexible molecules in various environments. researchgate.net The free rotation around single carbon-carbon bonds, which have a low rotational energy barrier (13–26 kJ mol⁻¹), allows for this conformational flexibility. practically.com

Stereochemical Modeling and Prediction of Reaction Pathways

This compound possesses two stereogenic centers, which means it can exist as multiple stereoisomers. scribd.com Stereochemical modeling is crucial for understanding the three-dimensional arrangement of these isomers and for predicting the stereochemical outcome of chemical reactions.

Computational models, such as the Felkin-Ahn model, can be used to predict the diastereoselectivity of nucleophilic additions to carbonyl groups, a common reaction type in organic synthesis. scribd.com Although not applied directly to this compound in the provided text, such models are fundamental in predicting which diastereomer will be the major product. scribd.com

Furthermore, DFT calculations can be used to model transition states of reactions involving this compound. ub.eduwhiterose.ac.uk By calculating the energies of reactants, transition states, and products, chemists can predict reaction pathways and understand the factors controlling stereoselectivity. For example, in palladium-catalyzed reactions, the stereochemical outcome can be influenced by minimizing A1,3-strain in the transition state, which can be modeled computationally. umich.edu

Applications in Chemical Synthesis and Materials Science Research

Utility as Synthetic Intermediates for Complex Organic Molecules

4-Phenylpentan-2-ol serves as a valuable intermediate in multi-step organic synthesis. An intermediate is a molecule that is formed from reactants and reacts further to give the desired product. In synthetic pathways, it can be a downstream product of other reactions, such as the reduction of 4-phenyl-3-penten-2-one. lookchem.com

The presence of a hydroxyl (-OH) group and a phenyl ring in its structure allows for a variety of chemical transformations. Structurally similar compounds are noted for their role as versatile building blocks in creating complex organic molecules and biologically active compounds. musechem.comsmolecule.com The alcohol group can undergo oxidation to form the corresponding ketone, 4-phenylpentan-2-one, or participate in esterification and etherification reactions. The phenyl group can be modified through aromatic substitution reactions, enabling the attachment of other functional groups. These transformations make it a useful precursor for constructing more intricate molecular architectures, particularly in the development of pharmaceuticals and other fine chemicals. lookchem.comsmolecule.com

Role in the Development of Specialized Materials

The molecular structure of this compound and its isomers is relevant to the field of materials science. For instance, related phenyl-alcohols are utilized in the development of functional materials. musechem.com One area of application is in the synthesis of polymers, where alcohol functional groups can be used to create polyester (B1180765) chains or other polymeric structures. smolecule.com

Furthermore, derivatives of similar structures are investigated for their sensory properties and have been developed as fragrance materials. google.com The development of such specialized materials often relies on modifying the core structure to fine-tune properties like odor profile, volatility, and stability. The substitution of carbon atoms with oxygen in a compound's backbone can lead to higher polarity and lower lipophilicity, which may enhance properties like biodegradability. google.com

Investigations into Novel Derivatives for Targeted Chemical Properties

Researchers actively investigate derivatives of this compound to achieve specific chemical properties for targeted applications. By chemically modifying the parent molecule, new compounds with enhanced or entirely different functionalities can be created. This process is central to drug discovery and materials science.

For example, modifications of the core phenylalkanol structure are performed to understand the structure-activity relationship (SAR) for biological targets, such as enzymes. acs.org In one study, altering the groups on the phenyl ring and modifying the linker between the ring and another part of the molecule led to significant changes in inhibitory potency against a specific enzyme. acs.org This approach of creating a series of related compounds allows for the optimization of desired properties.

Examples of derivatives that can be synthesized from precursors related to this compound include:

(S)-4-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-2-one lookchem.com

Dihydrobenzofuran derivatives google.com

Cross-conjugated ferrocenyl trienes researchgate.net

Analytical Applications in Pharmacokinetics Research

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, the identification of metabolites is crucial. While direct pharmacokinetic data for this compound is not extensively documented in the provided search results, its relevance can be inferred from the metabolic pathways of structurally similar compounds.

The in vitro study of drug metabolism often uses human liver microsomes to identify potential metabolites that can then be used as biomarkers to confirm exposure to the parent compound in clinical or forensic settings. researchgate.net Therefore, this compound could serve as an analytical standard for the detection of metabolites of related compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has catalyzed research into more environmentally benign and atom-economical synthetic methods. For 4-phenylpentan-2-ol, this translates into moving away from traditional syntheses that may rely on stoichiometric reagents and harsh conditions towards catalytic and biocatalytic alternatives.

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, is a particularly promising approach. figshare.comrsc.org These methods harness the high selectivity of enzymes while leveraging the versatility of chemical catalysis, often under mild conditions of ambient temperature and pressure. mdpi.com This avoids issues like isomerization and rearrangement that can plague traditional methods. mdpi.com Researchers are exploring "one-pot" chemoenzymatic processes that combine steps like chemical halogenation with enzymatic asymmetric reduction, significantly improving efficiency and reducing waste by eliminating the need to isolate intermediate products. sioc-journal.cn

Biocatalysis, using whole microbial cells or isolated enzymes, stands out for its exceptional enantioselectivity and regioselectivity. mdpi.com The development of enzyme libraries and advanced techniques like directed evolution allows for the tailoring of biocatalysts for specific transformations. mdpi.com For structures analogous to this compound, enzymatic routes employing ketoreductases (KREDs) to asymmetrically reduce a precursor ketone are being refined to achieve high yields and excellent enantiomeric excess. uni-greifswald.de These sustainable approaches are not only ecologically advantageous but also offer a direct pathway to obtaining enantiomerically pure chiral alcohols.

Exploration of Advanced Catalytic Systems for Highly Stereoselective Transformations

The precise control of stereochemistry is paramount for chiral molecules used in pharmaceuticals and fine chemicals. Research is intensely focused on discovering and optimizing advanced catalytic systems that can deliver specific stereoisomers of this compound with high fidelity. This involves both metal-based chemical catalysts and highly engineered biocatalysts.

Asymmetric hydrogenation of the precursor α,β-unsaturated ketone, (E)-4-phenyl-3-penten-2-one, is a direct route to chiral this compound. nih.gov Sophisticated chiral rhodium and ruthenium complexes have demonstrated high efficacy in this transformation. For instance, chiral rhodium(I) complexes with bisoxazolinylphenyl ligands have been used for the conjugate reduction of (E)-4-phenyl-3-penten-2-one, achieving high enantioselectivity. nih.gov Similarly, ruthenium complexes have been employed in the asymmetric hydrogenation of related ketones, yielding the corresponding chiral alcohols with good enantiomeric excess. lookchem.com The ongoing development of new ligands and catalytic systems aims to improve enantioselectivity, broaden substrate scope, and enhance catalyst stability and recyclability. diva-portal.orgresearchgate.net

On the biocatalytic front, enzymatic systems offer unparalleled stereocontrol. A combination of a keto reductase (KRED) and enantiocomplementary amine transaminases (ATAs) has been successfully used to synthesize all four diastereomers of a structurally related 1,3-amino alcohol, 4-amino-1-phenylpentan-2-ol. researchgate.netdiva-portal.org This strategy involves an initial kinetic resolution or asymmetric reduction using a KRED, followed by stereoselective amination with either an (R)- or (S)-selective ATA. diva-portal.org This powerful enzymatic toolbox demonstrates the potential for accessing any desired stereoisomer of a poly-functionalized molecule derived from a chiral alcohol scaffold.

| Catalyst System | Substrate | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Rhodium-(2,6-bisoxazolinylphenyl) complex | (E)-4-Phenyl-3-penten-2-one | Asymmetric Conjugate Reduction | Achieved 95% enantiomeric excess (ee) for the corresponding saturated ketone. nih.gov | nih.gov |

| RuCl₂(TPPTS)₂–(S,S)-DPENDS complex | Benzalacetone (related precursor) | Asymmetric Hydrogenation | Produced the allylic alcohol (4-phenyl-3-buten-2-ol) with 75.9% ee. lookchem.com | lookchem.com |

| Keto Reductase (KRED) and Amine Transaminase (ATA) | 4-Hydroxy-5-phenylpentan-2-one (related precursor) | Sequential Biocatalytic Resolution and Transamination | Selective access to all four diastereomers of the corresponding 1,3-amino alcohol with >98% ee. uni-greifswald.deresearchgate.netdiva-portal.org | uni-greifswald.deresearchgate.netdiva-portal.org |

Integration of Machine Learning and AI in Predictive Chemical Research

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. numberanalytics.com For compounds like this compound, AI and machine learning (ML) are becoming indispensable tools for accelerating research and development.

Furthermore, machine learning is being applied to predict the activity and substrate specificity of enzymes. By training models on datasets of enzyme variants and substrates, researchers can predict which enzyme from a library will be most effective for a specific transformation, such as the asymmetric reduction of a ketone to form this compound. acs.org This predictive power bypasses the need for extensive and laborious experimental screening. acs.org Computational methods like Density Functional Theory (DFT) can be combined with ML to predict physicochemical properties, further aiding in the design of molecules and processes. ub.edu

| Application Area | AI/ML Tool/Technique | Function | Reference |

|---|---|---|---|

| Retrosynthesis Planning | AI-assisted models (e.g., Seq2Seq, Graph-based) | Predicts reactants from a target molecule and designs multi-step synthetic routes. engineering.org.cnmit.edu | engineering.org.cnjournalspress.commit.edu |

| Reaction Outcome Prediction | Machine Learning Algorithms | Predicts reaction yields and identifies optimal reaction conditions. numberanalytics.com | numberanalytics.com |

| Enzyme Activity Prediction | Decision-tree based ML (e.g., LightGBM, XGBoost) | Predicts enzyme-substrate catalytic activity to guide catalyst selection. acs.org | acs.org |

| Physicochemical Property Prediction | DFT Calculations and Support Vector Machines (SVM) | Predicts properties like partition coefficients (logP) for new molecules. ub.edu | ub.edu |

Broadening the Scope of Derivatization for New Chemical Entities

Chiral building blocks like this compound are valuable starting points for the synthesis of more complex and biologically active molecules. Future research will continue to explore the derivatization of its core structure to generate new chemical entities (NCEs) with potential applications in pharmaceuticals and materials science.

The hydroxyl group of this compound is a key functional handle for derivatization. It can be oxidized to the corresponding ketone, 4-phenylpentan-2-one, or used in esterification and etherification reactions. A particularly fruitful avenue of research is the conversion of the chiral alcohol into chiral amino alcohols. Chiral β- and γ-amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals. acs.org For example, the synthesis of both syn- and anti-1,3-amino alcohols can be achieved from chiral alcohol precursors through multi-step sequences. acs.org

The development of potent antagonists for receptors like the Fractalkine receptor (CX3CR1) and wakefulness-promoting drugs has relied on chiral amino alcohol scaffolds. acs.org By leveraging the stereocenter of this compound, new derivatives can be designed as building blocks for these and other complex molecular targets. The combination of its phenyl ring and chiral alcohol functionality makes it an attractive scaffold for creating libraries of new compounds for biological screening.

Q & A

Q. What statistical approaches mitigate variability in catalytic efficiency studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.